3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
Description
3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is a fluorinated pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring, which is attached to the 3-position of the pyrrolidine scaffold. The hydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical research, particularly as an intermediate or active ingredient. The trifluoromethyl group confers metabolic resistance and lipophilicity, critical for optimizing pharmacokinetic profiles .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8;/h1-4,8,15H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMRSONLHAUTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095545-09-7 | |
| Record name | 3-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride typically involves the following steps:
Formation of the Trifluoromethylated Phenyl Intermediate:
Coupling with Pyrrolidine: The trifluoromethylated phenyl intermediate is then coupled with pyrrolidine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- The compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow it to interact effectively with biological targets, enhancing drug efficacy .
Neuroprotective Effects
- Research indicates that compounds with similar structures exhibit neuroprotective effects, potentially influencing neurotransmitter systems and offering therapeutic avenues for diseases such as Alzheimer's and Parkinson's .
Case Studies
- A study highlighted the synthesis of various trifluoromethyl-containing drugs that have received FDA approval, demonstrating the significance of the trifluoromethyl group in enhancing pharmacological properties .
Agricultural Chemistry
Agrochemical Formulation
- 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is utilized in formulating agrochemicals. Its unique properties enhance the efficacy of pesticides and herbicides, contributing to improved crop protection strategies .
Material Science
Advanced Material Development
- The compound is being explored for its potential in creating advanced materials, particularly polymers with enhanced thermal and chemical resistance. The trifluoromethyl group contributes to these materials' stability and performance under various conditions .
Biochemical Research
Receptor Interaction Studies
- In biochemical research, this compound acts as a valuable tool for studying receptor interactions and enzyme activities. Understanding these interactions is crucial for elucidating complex biological systems and pathways involved in various diseases .
Ligand Development
- Investigations into its potential as a ligand in receptor studies have shown promise, indicating that it may play a role in enzyme inhibition assays and other biochemical applications.
Fluorinated Compound Research
Development of New Fluorinated Compounds
- The trifluoromethyl group imparts distinct properties to the compound, making it a subject of interest for developing new fluorinated compounds with specialized functions. This research area focuses on leveraging the unique characteristics of fluorinated compounds to create innovative materials and drugs .
Comparative Analysis of Applications
| Field | Application | Significance |
|---|---|---|
| Pharmaceutical Development | Key intermediate for neurological drugs | Enhances drug efficacy; potential neuroprotective effects |
| Agricultural Chemistry | Formulation of pesticides and herbicides | Improves crop protection strategies |
| Material Science | Development of advanced polymers | Enhances stability and performance under various conditions |
| Biochemical Research | Studies on receptor interactions and enzyme activities | Aids understanding of complex biological systems |
| Fluorinated Compound Research | Development of new fluorinated compounds | Exploits unique properties for innovative applications |
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers of Trifluoromethylphenyl-Substituted Pyrrolidines
Key Observations :
Heterocyclic Ring Variants
Key Observations :
Functional Group Modifications
Key Observations :
- Trifluoromethyl vs. Trifluoromethoxy : The -CF₃ group is more electron-withdrawing, enhancing stability and acidity compared to -O-CF₃ .
- Phenoxy vs.
Research Implications
- Drug Design : The 2-CF₃ substitution in the target compound is optimal for balancing steric effects and lipophilicity in CNS-targeted therapies.
- Synthetic Challenges : Ortho-substituted analogs require specialized catalysts for high-purity synthesis (e.g., palladium-mediated cross-coupling) .
- Safety Profiles : Hydrochloride salts of pyrrolidines generally exhibit low acute toxicity, but substituent-dependent hepatotoxicity requires further study .
Biological Activity
3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride, a compound characterized by the presence of a trifluoromethyl group and a pyrrolidine structure, has garnered significant attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, including increased potency and selectivity towards specific biological targets.
- Chemical Formula: C11H12F3N·HCl
- CAS Number: 1095545-09-7
- Molecular Weight: 235.67 g/mol
The biological activity of 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target binding affinity. Studies suggest that compounds with similar structures may act as enzyme inhibitors or receptor modulators, influencing various cellular pathways.
Biological Activity Overview
Research indicates that 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride exhibits several biological activities, including:
- Anticonvulsant Activity: Preliminary studies have shown that derivatives of pyrrolidine compounds can inhibit sodium and calcium currents, contributing to their anticonvulsant effects. A related study reported that certain pyrrolidine derivatives provided significant protection in seizure models, suggesting potential therapeutic applications in epilepsy .
- Antimicrobial Properties: Compounds structurally related to 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride have demonstrated antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
- Anti-inflammatory Effects: Some studies have explored the anti-inflammatory potential of pyrrolidine derivatives. The structural modifications, including trifluoromethyl substitutions, have been linked to enhanced inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes .
Case Studies and Research Findings
A variety of studies have investigated the biological activities of related compounds:
- Anticonvulsant Efficacy:
- Antimicrobial Activity:
- Inflammation Modulation:
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of selected compounds related to 3-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride:
| Compound Name | Biological Activity | MIC (μg/mL) | ED50 (μM) |
|---|---|---|---|
| 3-(2-(Trifluoromethyl)Phenyl)pyrrolidine | Anticonvulsant, Antimicrobial | 3.12 | 9.17 |
| Pyrrole Benzamide Derivatives | Antibacterial | 3.125 | N/A |
| Pyrimidine Derivatives | Anti-inflammatory | N/A | 8.23 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
